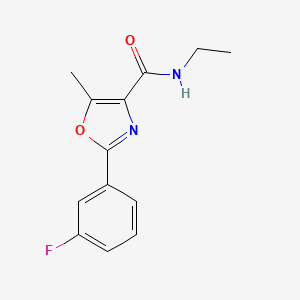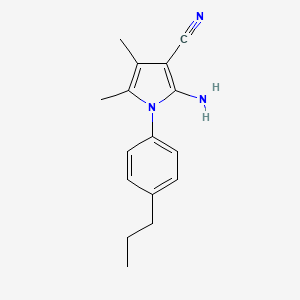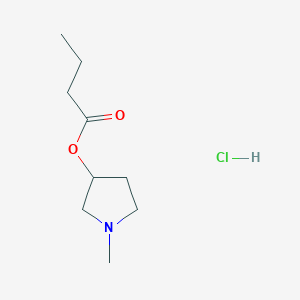
Carbonatobis(triphenylphosphine)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonatobis(triphenylphosphine)platinum is a coordination compound that features platinum as the central metal atom coordinated to two triphenylphosphine ligands and a carbonate ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and reactive properties .
準備方法
Synthetic Routes and Reaction Conditions
Carbonatobis(triphenylphosphine)platinum can be synthesized through the reaction of potassium tetrachloroplatinate with triphenylphosphine and sodium carbonate under specific conditions. The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
Carbonatobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and carbon monoxide. Typical reaction conditions involve the use of solvents such as dichloromethane or ethanol and may require heating or the presence of a catalyst .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various platinum-phosphine complexes, while oxidation reactions can produce platinum(IV) species .
科学的研究の応用
Carbonatobis(triphenylphosphine)platinum has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Carbonatobis(triphenylphosphine)platinum involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through ligand exchange and electron transfer processes, influencing the reactivity and stability of the resulting complexes .
類似化合物との比較
Similar Compounds
Similar compounds to Carbonatobis(triphenylphosphine)platinum include:
- Bis(triphenylphosphine)platinum(0)
- Dichlorobis(triphenylphosphine)platinum(II)
- Tetrakis(triphenylphosphine)platinum(0)
Uniqueness
This compound is unique due to its carbonate ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it a valuable compound for specific applications in catalysis and coordination chemistry .
特性
分子式 |
C37H32O3P2Pt |
|---|---|
分子量 |
781.7 g/mol |
IUPAC名 |
carbonic acid;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CH2O3.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;(H2,2,3,4); |
InChIキー |
BPALSBBSDFESAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


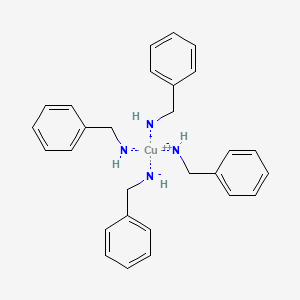
![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)
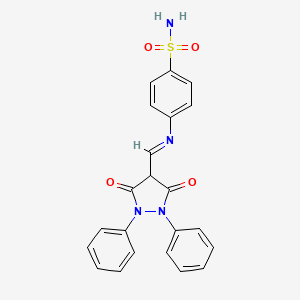
![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
![4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde](/img/structure/B12886882.png)
![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)
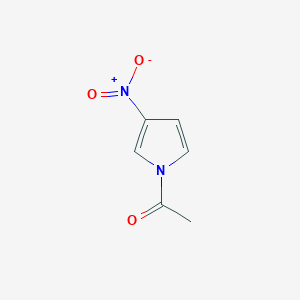
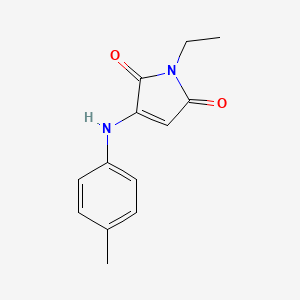
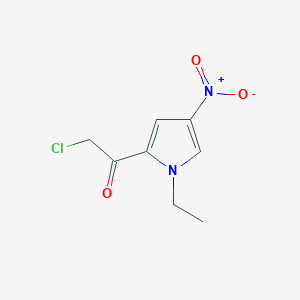
![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
